4-Ethoxy-3-methoxybenzaldehyde

描述

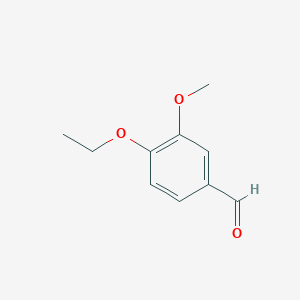

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFDQAMXIBOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059509 | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

288.00 to 289.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16 mg/mL at 25 °C | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-25-2 | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-m-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM2BBS3H88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 65 °C | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-methoxybenzaldehyde: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4-Ethoxy-3-methoxybenzaldehyde. This aromatic aldehyde is a significant intermediate in the synthesis of various pharmaceutical compounds, most notably the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a practical resource for laboratory and research applications.

Chemical Structure and Identification

This compound, also known as ethylvanillin, is a substituted benzaldehyde (B42025) with the chemical formula C₁₀H₁₂O₃. The structure features a benzene (B151609) ring substituted with an aldehyde group, a methoxy (B1213986) group, and an ethoxy group at positions 1, 3, and 4, respectively.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 120-25-2[1][2] |

| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |

| Molecular Weight | 180.20 g/mol [1][2][3] |

| SMILES | CCOC1=C(OC)C=C(C=O)C=C1 |

| InChI | InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3 |

| Synonyms | 4-Ethoxy-m-anisaldehyde, Vanillin ethyl ether, 3-Methoxy-4-ethoxybenzaldehyde[1] |

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 64 - 65 °C | [1] |

| Boiling Point | 288 - 289 °C @ 760 mmHg | [1] |

| Solubility in Water | 1.16 mg/mL at 25 °C | [1] |

| logP | 1.63 | [1] |

Experimental Protocols

Synthesis from Isovanillin (B20041)

A common and efficient method for the synthesis of this compound is the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The following protocol is adapted from patented industrial methods.[4]

Materials:

-

Isovanillin (500 g)

-

Sodium hydroxide (B78521) (157 g)

-

Water (1500 ml)

-

Benzyltriethylammonium chloride (104 g) or other phase transfer catalyst

-

Ethyl bromide (537 g)

Procedure:

-

In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.

-

To this solution, add 500 g of isovanillin and 104 g of benzyltriethylammonium chloride.

-

While stirring the mixture at 25 °C, add 537 g of ethyl bromide.

-

Continue stirring the reaction mixture at 25 °C for 4 hours.

-

After 4 hours, collect the precipitated solid by suction filtration.

-

The resulting product is this compound as a white solid. This method reports a purity of 99.9% and a yield of 94.8%.[4]

Purification by Recrystallization

For obtaining high-purity this compound suitable for pharmaceutical applications, recrystallization is a crucial step.

Materials:

-

Crude this compound

-

Ethanol (B145695) (boiling)

-

Ice-cold ethanol

Procedure:

-

Transfer the crude solid product to a clean Erlenmeyer flask.

-

Add a minimal amount of boiling ethanol to the flask and stir to dissolve the solid completely. If necessary, add more boiling ethanol dropwise to achieve full dissolution.[5]

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.[5]

-

Dry the purified crystals completely, for example, in a desiccator or a vacuum oven at a low temperature.

References

An In-Depth Technical Guide to 4-Ethoxy-3-methoxybenzaldehyde (CAS: 120-25-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-3-methoxybenzaldehyde, also known as ethylvanillin, is an aromatic aldehyde that serves as a crucial building block in organic synthesis. Its structural similarity to vanillin, with the substitution of an ethoxy group for a hydroxyl group, imparts unique physicochemical properties that make it a valuable intermediate in the pharmaceutical, flavor, and fragrance industries. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 120-25-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 64-65 °C | [1] |

| Boiling Point | 288-289 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in water (1.16 mg/mL at 25 °C), soluble in ethanol (B145695) and ether. | [1][3] |

| logP | 1.63 | [1] |

Table 2: Spectroscopic Data

| Technique | Key Data | Source |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, aldehyde, ethoxy, and methoxy (B1213986) protons. | [4][5] |

| ¹³C NMR | Spectra available. | [1] |

| Infrared (IR) | Spectra available, with characteristic absorptions for C=O (aldehyde), C-O-C (ether), and aromatic C-H bonds. | [1][6] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) at 180, with a major fragment at 151. | [1] |

Experimental Protocols

Synthesis of this compound from Isovanillin (B20041)

This protocol describes the ethylation of isovanillin using ethyl bromide in the presence of a base and a phase transfer catalyst.[7][8]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyltriethylammonium chloride (phase transfer catalyst)

-

Ethyl bromide (C₂H₅Br)

-

Water

Procedure:

-

In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.[7]

-

To this solution, add 500 g of isovanillin, 104 g of benzyltriethylammonium chloride, and 537 g of ethyl bromide.[7]

-

Stir the reaction mixture at 25 °C for 4 hours.[7]

-

After the reaction is complete, collect the solid product by suction filtration.[7]

-

The resulting white solid is this compound. The reported yield is approximately 94.8% with a purity of 99.9%.[7]

Purification by Recrystallization

Commercial this compound can be purified by recrystallization to obtain a high-purity product.[9]

Materials:

-

Crude this compound

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot cyclohexane (approximately 10 g of crude solid per 100 ml of cyclohexane).[9]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the colorless crystals by filtration.

-

Dry the crystals under vacuum to yield purified this compound.[9]

Spectroscopic Analysis Conditions (General)

-

¹H NMR: Spectra are typically recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[4]

-

FTIR: Spectra are often obtained using the KBr wafer technique.[1][6]

-

GC-MS: Mass spectra are acquired using a standard gas chromatograph coupled to a mass spectrometer.[1]

Role in Drug Development and Biological Significance

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[10] Its most notable application is in the preparation of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis.[11]

Synthesis of Apremilast Precursor

The aldehyde functional group of this compound is a versatile handle for constructing the complex molecular architecture of Apremilast. The synthesis typically involves a series of reactions, including condensations and cyclizations, where the benzaldehyde (B42025) derivative forms a core part of the final drug molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Role in Apremilast Synthesis and PDE4 Inhibition Pathway

This diagram shows the role of this compound as a key starting material in the synthesis of Apremilast and the subsequent biological pathway targeted by the drug.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a versatile and economically important chemical intermediate. Its well-defined physicochemical properties and established synthetic routes make it a valuable component in the toolbox of organic chemists. For professionals in drug development, a thorough understanding of this compound's chemistry is essential for the efficient synthesis of advanced pharmaceutical agents like Apremilast. Further research into the biological activities of this and related compounds may unveil new therapeutic opportunities.

References

- 1. This compound | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(120-25-2) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. innospk.com [innospk.com]

Physical properties of 4-Ethoxy-3-methoxybenzaldehyde

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 120-25-2), a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Compound Identification and Structure

This compound, also known as ethylvanillin aldehyde, is an aromatic aldehyde.[1] Its structure consists of a benzene (B151609) ring substituted with an ethoxy group, a methoxy (B1213986) group, and a formyl (aldehyde) group.

-

IUPAC Name: this compound[2]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

| Property | Value | Source(s) |

| Appearance | White to Orange to Green powder to crystal; Yellow Fine Crystalline Powder | [1][3] |

| Melting Point | 50-53 °C (lit.)[4], 60-65 °C[5], 64-65 °C[2] | Multiple sources report a range. |

| Boiling Point | 285-289 °C at 760 mmHg[1][2], 167-168 °C at 13 mmHg[3][5] | Note the pressure dependence. |

| Solubility | 1.16 mg/mL in water at 25 °C.[2] Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] | |

| Density | 1.088 g/cm³ (approx.)[5], 1.1272 g/cm³ (rough estimate)[4] | |

| Refractive Index | 1.528[5], 1.5224 (estimate)[4] | |

| Vapor Pressure | 0.0022 mmHg at 25 °C[5] | |

| Flash Point | 110 °C[4][5] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[6]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).[7] Pack the sample into the sealed end by tapping the tube or dropping it through a longer glass tube.[7]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[8] If using a Thiele tube, attach the capillary to a thermometer with a rubber band.[7]

-

Heating: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[9]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point at reduced pressure, as is often practical for high-boiling organic compounds, a micro-boiling point or micro-reflux method is suitable.[10]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] In a reflux setup, the temperature of the condensing vapor just above the boiling liquid corresponds to the boiling point at that pressure.

Methodology:

-

Apparatus Setup: Place a small amount (e.g., 0.5 mL) of the substance into a small test tube or fusion tube. Insert a smaller, sealed capillary tube (sealed end down) into the liquid.[12]

-

Heating: Place the assembly in a heating block or Thiele tube filled with a high-boiling liquid (e.g., mineral oil).[10][12] Attach a thermometer so the bulb is level with the liquid in the test tube.

-

Observation: Heat the apparatus gently. A stream of bubbles will emerge from the inverted capillary as trapped air and vapor escape.[10]

-

Recording: When a continuous and rapid stream of bubbles is observed, stop heating. The bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[10][11] The pressure of the system must also be recorded.

Solubility Determination

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.[13]

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[13]

Methodology:

-

Solvent Preparation: Place a known volume of the solvent (e.g., 10 mL of distilled water) into a test tube or flask.[13] Bring the solvent to the desired temperature (e.g., 25°C) and maintain this temperature throughout the experiment.[13]

-

Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

-

Dissolution: Agitate the mixture (e.g., using a magnetic stirrer or by shaking) until the solute is completely dissolved.[13]

-

Saturation Point: Continue adding small, known quantities of the solute, allowing the mixture to return to equilibrium after each addition. The point at which a small amount of solid remains undissolved after prolonged agitation is the saturation point.[13]

-

Calculation: Calculate the total mass of the solute that dissolved in the known volume of the solvent. Express the solubility in units such as mg/mL or g/100mL.

Density Determination (Liquid Displacement Method)

For a solid that is insoluble in a particular liquid (e.g., water), its density can be determined by measuring the volume of liquid it displaces.[14]

Principle: Density is the ratio of a substance's mass to its volume (D = m/V).[14] The volume of an irregularly shaped solid can be determined by the volume of a liquid it displaces, based on Archimedes' principle.

Methodology:

-

Mass Measurement: Weigh a sample of this compound crystals using an analytical balance and record the mass.

-

Initial Volume: Add a known volume of a non-reactive liquid (in which the compound is insoluble) to a graduated cylinder. Record this initial volume.

-

Displacement: Carefully slide the weighed solid sample into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.[14]

-

Final Volume: Record the new volume of the liquid in the graduated cylinder.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. Calculate the density by dividing the mass of the sample by its determined volume.[14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 120-25-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 120-25-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. pennwest.edu [pennwest.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. jove.com [jove.com]

- 12. byjus.com [byjus.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. chm.uri.edu [chm.uri.edu]

Spectroscopic Characterization of 4-Ethoxy-3-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethoxy-3-methoxybenzaldehyde (also known as ethylvanillin), a key aromatic compound utilized in the pharmaceutical and flavor industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, synthesis, and application of this compound.

Molecular Structure

This compound possesses the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] The structure consists of a benzene (B151609) ring substituted with an aldehyde group, a methoxy (B1213986) group, and an ethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.42 - 7.45 | Multiplet | 2H | Aromatic protons (H-2, H-6) |

| 6.96 | Doublet | 1H | Aromatic proton (H-5) |

| 4.17 | Quartet | 2H | Methylene protons of ethoxy group (-OCH₂CH₃) |

| 3.91 | Singlet | 3H | Methoxy protons (-OCH₃) |

| 1.48 | Triplet | 3H | Methyl protons of ethoxy group (-OCH₂CH₃) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | Aldehyde carbon (C=O) |

| 154.9 | Aromatic carbon (C-4) |

| 149.3 | Aromatic carbon (C-3) |

| 130.1 | Aromatic carbon (C-1) |

| 126.7 | Aromatic carbon (C-6) |

| 111.6 | Aromatic carbon (C-5) |

| 109.5 | Aromatic carbon (C-2) |

| 64.5 | Methylene carbon of ethoxy group (-OCH₂) |

| 56.1 | Methoxy carbon (-OCH₃) |

| 14.7 | Methyl carbon of ethoxy group (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The key vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2980 - 2850 | C-H stretch | Alkyl (ethoxy, methoxy) |

| 2820, 2720 | C-H stretch | Aldehyde |

| 1685 | C=O stretch | Aldehyde |

| 1580 - 1450 | C=C stretch | Aromatic ring |

| 1260 | C-O stretch | Aryl ether |

| 1140 | C-O stretch | Alkyl ether |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4][5] Electron ionization (EI) is a common method for generating ions. The mass spectrum of this compound shows a molecular ion peak and several fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 180 | High | Molecular ion [M]⁺ |

| 151 | High | [M - CHO]⁺ |

| 152 | Moderate | [M - C₂H₄]⁺ |

| 123 | Moderate | [M - C₂H₅O]⁺ |

| 95 | Moderate |

Note: The relative intensities of the peaks can vary depending on the instrument and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Sample Preparation

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[7][8]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7]

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity. The sample is then irradiated with radiofrequency pulses to acquire the free induction decay (FID), which is then Fourier transformed to obtain the NMR spectrum.

IR Spectroscopy Sample Preparation (KBr Pellet Method)

-

Sample Grinding : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9] The sample is vaporized in the ion source.[10][11]

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (a radical cation).[9]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethoxy-3-anisaldehyde [webbook.nist.gov]

- 3. amherst.edu [amherst.edu]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sydney.edu.au [sydney.edu.au]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 4-Ethoxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethoxy-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the pharmaceutical and flavor industries. This document compiles available quantitative solubility data, offers detailed experimental protocols for solubility determination, and presents logical workflows through diagrammatic representations to aid in research and development.

Core Concepts: Predicting Solubility

The solubility of an organic molecule is primarily governed by its molecular structure, including its functional groups, molecular weight, and the nature of intermolecular forces it can form with a solvent. For this compound, the key structural features influencing its solubility are:

-

Aromatic Ring: The benzene (B151609) ring constitutes a significant nonpolar portion of the molecule, contributing to its hydrophobic character.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor, imparting some degree of polarity.

-

Ether Linkages (-OCH₃, -OC₂H₅): The methoxy (B1213986) and ethoxy groups are also polar. The lone pairs on the oxygen atoms can participate in hydrogen bonding, although they are somewhat sterically hindered. The alkyl portions of these groups are nonpolar.

Based on these structural characteristics, this compound is anticipated to have limited solubility in water and greater solubility in organic solvents.

Quantitative Solubility Data

Quantitative experimental solubility data for this compound is limited in publicly available literature. The known value is presented below, supplemented with data for the closely related compound, ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), for comparative analysis.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 25 | 1.16 mg/mL[1] |

| Ethylvanillin | Water | 25 | 2,822 mg/L[2] |

| Ethylvanillin | Water | 50 | 1 g / 100 mL[2] |

| Ethylvanillin | Ethanol (95%) | - | 1 g / 2 mL (very soluble)[2] |

| Ethylvanillin | Ether | - | Soluble[2] |

| Ethylvanillin | Chloroform | - | Soluble[2] |

| Ethylvanillin | Benzene | - | Soluble[2] |

| Ethylvanillin | Glycerol | - | Soluble[2] |

| Ethylvanillin | Propylene Glycol | - | Soluble[2] |

Note: The structural difference between this compound and ethylvanillin is the position of the ethoxy and methoxy/hydroxy groups on the benzene ring.

Experimental Protocols for Solubility Determination

For novel compounds like this compound where extensive data is unavailable, empirical determination of solubility is crucial. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a saturated solution.

Materials:

-

This compound

-

Selected solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the supernatant through a membrane filter that is compatible with the solvent to remove all undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Dry the remaining solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent in the aliquot.

-

Spectroscopic Method (HPLC-UV) for Solubility Determination

This method determines the concentration of the solute in a saturated solution using High-Performance Liquid Chromatography with UV detection.

Materials:

-

This compound

-

Selected solvent

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1).

-

-

Sample Collection and Filtration:

-

Follow the same procedure as described in the gravimetric method (Step 2).

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

HPLC Analysis:

-

Inject the filtered supernatant from the saturated solution and the calibration standards into the HPLC system.

-

Develop a chromatogram and record the peak area corresponding to this compound for each injection.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

The determined concentration represents the solubility of the compound in the solvent at the experimental temperature.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Safe Handling of 4-Ethoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Ethoxy-3-methoxybenzaldehyde, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Yellow fine crystalline powder | [3] |

| Melting Point | 64 - 65 °C | [1] |

| Boiling Point | 288 - 289 °C @ 760 mm Hg | [1] |

| Solubility | 1.16 mg/mL in water at 25 °C | [1] |

| LogP | 1.63 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning[1]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

-

Avoid contact with skin and eyes.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

The compound is reported to be air sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[5][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect against potential splashes that can cause serious eye irritation.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron. | To prevent skin contact which may cause irritation.[5] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | To minimize inhalation of vapors that may cause respiratory irritation.[4] |

| Footwear | Closed-toe shoes. | To protect feet from potential spills.[9] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[5][7] |

| Skin Contact | Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7] Take off contaminated clothing and wash it before reuse.[5][7] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[5][7] Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek medical attention. |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[5][8]

-

Specific Hazards: The compound is combustible and may form explosive mixtures with air on intense heating. Thermal decomposition can lead to the release of irritating gases and vapors.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release:

-

Personal Precautions: Evacuate unnecessary personnel.[7] Ensure adequate ventilation.[7] Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: For small spills, use an inert absorbent material. For large spills, dike the area and collect the material.[7] Place the collected material into a suitable, labeled container for disposal.[9]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[5][7] The material should be disposed of at an approved waste disposal plant.[5][7]

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are not publicly available in the summarized safety data sheets. These documents report the results of such studies to classify the hazards of the chemical. For specific experimental methodologies, it is recommended to consult specialized toxicological databases or scientific literature.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 4-Ethoxy-3-methoxybenzaldehyde from Isovanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxy-3-methoxybenzaldehyde from isovanillin (B20041), a crucial transformation for the production of intermediates in the pharmaceutical and flavor industries. The document outlines the prevalent synthetic route, the Williamson ether synthesis, and offers a detailed experimental protocol. Quantitative data from various reported methodologies are summarized for comparative analysis. Furthermore, this guide includes visual representations of the chemical pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key aromatic aldehyde used as a building block in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its ethylated derivative, this compound, is a valuable intermediate, notably in the synthesis of compounds like the PDE4 inhibitor apremilast. The conversion of isovanillin to this compound is most commonly and efficiently achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of isovanillin to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from isovanillin proceeds via the SN2 mechanism of the Williamson ether synthesis.[1][2] The reaction is initiated by a base, typically sodium hydroxide (B78521), which deprotonates the phenolic hydroxyl group of isovanillin to form a sodium phenoxide intermediate. This phenoxide ion is a potent nucleophile.

In the subsequent step, the phenoxide ion attacks the electrophilic carbon atom of an ethylating agent, such as ethyl bromide. This nucleophilic attack results in the displacement of the bromide leaving group and the formation of the desired ether linkage, yielding this compound.[1][3] The use of a phase transfer catalyst can enhance the reaction rate by facilitating the transfer of the water-soluble phenoxide into the organic phase where the ethylating agent resides.

Experimental Protocols

The following protocol is a generalized procedure based on commonly reported methods for the ethylation of isovanillin.[4][5][6]

Materials:

-

Isovanillin

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethyl bromide (EtBr) or Diethyl sulfate (B86663) ((Et)₂SO₄)

-

Phase transfer catalyst (e.g., Tetrabutylammonium fluoride (B91410) - TBAF, Benzyltriethylammonium chloride - BTEAC) (Optional)

-

Solvent (e.g., Water, Methanol)

-

Extraction solvent (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve the base (e.g., sodium hydroxide) in water.

-

Addition of Isovanillin: To the basic solution, add isovanillin and the phase transfer catalyst (if used).

-

Addition of Ethylating Agent: While stirring the mixture, add the ethylating agent (e.g., ethyl bromide) dropwise.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 4 hours).[4][5][6]

-

Work-up: Upon completion of the reaction (monitored by TLC), the solid product can be isolated by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound from isovanillin.

| Starting Material | Base | Ethylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Isovanillin | Sodium Hydroxide | Ethyl Bromide | Tetrabutylammonium fluoride | Water | 25 | 4 | 96.1 | 99.9 | [4][5][7] |

| Isovanillin | Sodium Hydroxide | Ethyl Bromide | Benzyltriethylammonium chloride | Water | 25 | 4 | 94.8 | 99.9 | [4][6] |

| Isovanillin | Potassium Carbonate | Ethyl Bromide | Tetrabutylammonium fluoride | Water | 25 | 4 | 95.1 | 99.8 | [6] |

| Isovanillin | Sodium Hydroxide | Diethyl sulfate | - | - | - | - | ~80 | - | [4] |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Williamson ether synthesis of this compound.

Experimental Workflow Diagram

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. 3-Ethoxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]

The Elusive Natural Presence of 4-Ethoxy-3-methoxybenzaldehyde: A Technical Examination

An in-depth guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural occurrence of 4-Ethoxy-3-methoxybenzaldehyde.

Introduction

This compound, a derivative of vanillin (B372448), is a compound of interest due to its structural similarity to other naturally occurring aromatic aldehydes with significant biological activities. While claims exist regarding its presence in the plant kingdom, specifically within the leaves of Myristica fragrans (nutmeg), a thorough review of the scientific literature does not substantiate this assertion. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's natural occurrence, or lack thereof. It will delve into the established phytochemical profile of Myristica fragrans leaves, present relevant experimental methodologies for the analysis of related compounds, and propose a hypothetical biosynthetic pathway.

Chemical Profile of this compound

This compound, also known as vanillin ethyl ether, is an organic compound with the chemical formula C10H12O3[1][2]. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | |

| Odor | Sweet, vanilla-like, floral | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether | [4] |

| CAS Number | 120-25-2 | [2] |

Investigation into the Natural Occurrence in Myristica fragrans

Despite claims from some commercial suppliers that this compound is found in the leaves of the nutmeg plant (Myristica fragrans)[1], extensive phytochemical analyses of various parts of this plant, including the leaves, have not reported its presence[5][6][7][8][9][10][11][12][13]. These studies have utilized advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify a wide array of secondary metabolites.

Established Phytochemical Composition of Myristica fragrans Leaves

Numerous studies have characterized the chemical constituents of Myristica fragrans leaves. The essential oil and various extracts are rich in terpenoids and phenylpropanoids. A summary of the major and minor compounds identified in the leaves is presented below.

| Compound Class | Major Compounds | Minor Compounds | References |

| Monoterpenes | Sabinene, α-Pinene, β-Pinene, Terpinen-4-ol, γ-Terpinene | Limonene, α-Thujene, Myrcene, α-Phellandrene, Camphene | [8][9][12] |

| Phenylpropanoids | Myristicin, Elemicin, Safrole, Eugenol, Isoeugenol | Methyleugenol | [8][11] |

| Sesquiterpenes | β-Caryophyllene, Germacrene D, δ-Cadinene | α-Copaene, β-Elemene, α-Humulene | [8][12] |

| Flavonoids | - | Dihydrokaempferol | [7] |

| Other | - | 1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethylheptasiloxane, 2,2-dimethyl-1-decanol, bis(2-ethyl hexyl) phthalate, 9-dodecane-1-al | [7] |

Experimental Protocols

The following sections detail the general methodologies employed in the scientific literature for the extraction and analysis of chemical constituents from Myristica fragrans leaves. These protocols are representative of the techniques that would be used to detect this compound if it were present.

Extraction of Essential Oil

A common method for the extraction of volatile compounds from Myristica fragrans leaves is hydrodistillation.

Protocol:

-

Fresh or dried leaves are ground into a coarse powder.

-

The powdered material is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The flask is connected to a Clevenger-type apparatus.

-

The mixture is heated to boiling, and the steam and volatile compounds are condensed.

-

The essential oil, being less dense than water, separates and is collected from the apparatus.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most frequently used technique for the identification and quantification of volatile compounds in essential oils.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initially 60 °C, ramped to 240 °C at a rate of 3 °C/min, and held for 10 minutes.

-

Mass Spectrometer: Ionization energy of 70 eV, with a mass scan range of 40-550 amu.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

Hypothetical Biosynthesis of this compound

While there is no direct evidence for the biosynthesis of this compound in nature, a plausible pathway can be hypothesized based on the known biosynthesis of structurally similar compounds, such as vanillin and other benzaldehydes[14][15][16]. The pathway would likely originate from the phenylpropanoid pathway.

Figure 1. Hypothetical biosynthetic pathway of this compound.

This proposed pathway begins with L-phenylalanine and proceeds through the general phenylpropanoid pathway to form ferulic acid. Ferulic acid is then converted to vanillin through a series of enzymatic reactions involving chain shortening. The final and most speculative step would be the O-ethylation of the 4-hydroxyl group of vanillin by a hypothetical O-ethyltransferase, utilizing S-adenosyl ethionine as the ethyl group donor. It is important to emphasize that this pathway is purely theoretical and has not been demonstrated experimentally.

Conclusion

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ulprospector.com [ulprospector.com]

- 4. Buy Ethyl Vanillin from brenntag Italy suppliers 121-32-4 | Brenntag [brenntag.com]

- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 6. tandfonline.com [tandfonline.com]

- 7. Phytochemical and Pharmacological Properties of Myristica fragrans Leaves Houtt. | Saputri | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]

- 8. Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. biology-journal.org [biology-journal.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. perfumersworld.com [perfumersworld.com]

- 18. fraterworks.com [fraterworks.com]

An In-depth Technical Guide on 4-Ethoxy-3-methoxybenzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3-methoxybenzaldehyde, a vanillin (B372448) derivative, serves as a versatile scaffold for the synthesis of a diverse range of derivatives and analogs with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It is designed to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate a deeper understanding of this promising class of molecules.

Introduction

Benzaldehyde (B42025) and its derivatives are a class of organic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The specific substitutions on the benzaldehyde ring play a crucial role in modulating the pharmacological profile of these compounds. This compound, also known as ethylvanillin, is a key starting material for the synthesis of various heterocyclic and acyclic derivatives. This guide focuses on the synthesis and biological evaluation of several classes of this compound derivatives and their analogs.

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through Williamson ether synthesis.

Synthesis of this compound

Experimental Protocol:

-

Materials: Vanillin, diethyl sulfate (B86663) or ethyl bromide, a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate), and a solvent (e.g., ethanol (B145695), water, or a biphasic system with a phase transfer catalyst).

-

Procedure:

-

Dissolve vanillin in the chosen solvent.

-

Add the base to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.

-

Slowly add the ethylating agent (diethyl sulfate or ethyl bromide) to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Synthesis of Chalcone (B49325) Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) in the presence of a base.

Experimental Protocol:

-

Materials: this compound, a substituted acetophenone, a strong base (e.g., sodium hydroxide or potassium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve this compound and the substituted acetophenone in ethanol.

-

Slowly add an aqueous solution of the base to the mixture at a low temperature (0-5 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid, wash it with cold water until neutral, and dry it.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized by the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives.

Experimental Protocol:

-

Materials: A synthesized this compound-based chalcone, hydrazine hydrate (or a substituted hydrazine), and a solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

Dissolve the chalcone in the chosen solvent.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.

-

Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline.

-

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation reaction of this compound with thiosemicarbazide (B42300).

Experimental Protocol:

-

Materials: this compound, thiosemicarbazide, and a solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).

-

Procedure:

-

Dissolve this compound and thiosemicarbazide in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for a few hours.

-

Upon cooling, the thiosemicarbazone derivative will precipitate out of the solution.

-

Filter the solid, wash it with cold ethanol, and dry it to obtain the pure product.

-

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized through the condensation of this compound with various hydrazides.

Experimental Protocol:

-

Materials: this compound, a hydrazide derivative (e.g., isonicotinic acid hydrazide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the hydrazide in ethanol.

-

Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for the required duration, monitoring by TLC.

-

Cool the reaction mixture to allow the hydrazone derivative to crystallize.

-

Filter the product, wash with cold ethanol, and recrystallize from an appropriate solvent.

-

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of biological activities. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anticancer Activity

Many benzaldehyde derivatives, including chalcones and other related structures, have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Benzaldehyde Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Dihydroxybenzaldehyde | Glioblastoma (SF-295) | 1.34 | [1] |

| Ovarian (OVCAR-8) | 1.15 | [1] | |

| Colon (HCT-116) | 1.09 | [1] | |

| Leukemia (HL-60) | 0.36 | [1] | |

| 2,5-Dihydroxybenzaldehyde | Glioblastoma (SF-295) | 1.51 | [1] |

| Ovarian (OVCAR-8) | 1.29 | [1] | |

| Colon (HCT-116) | 1.17 | [1] | |

| Leukemia (HL-60) | 0.42 | [1] | |

| 3,5-Dichlorosalicylaldehyde | Glioblastoma (SF-295) | 2.11 | [1] |

| Ovarian (OVCAR-8) | 1.98 | [1] | |

| Colon (HCT-116) | 1.76 | [1] | |

| Leukemia (HL-60) | 0.89 | [1] | |

| 3',4',5'-Trimethoxychalcone Analog 15 | Liver Cancer (Hep G2) | 1.8 | [2] |

| Colon Cancer (Colon 205) | 2.2 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity [1][3][4][5]

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Antimicrobial Activity

Thiosemicarbazone and hydrazone derivatives of substituted benzaldehydes have been reported to possess significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of a 4-Methoxybenzaldehyde Thiosemicarbazone Derivative (MIC in µg/mL)

| Compound | Salmonella typhi (ATCC 6539) | Salmonella typhi | Salmonella paratyphi A | Salmonella paratyphi B | Salmonella typhimurium | Reference |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | 64 | 128 | 64 | 128 | 64 | [6] |

Anticonvulsant Activity

Hydrazone derivatives have been investigated for their potential as anticonvulsant agents, with some compounds showing protection in animal models of epilepsy.[7][8][9][10] The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests are commonly used screening models.

Signaling Pathways and Mechanisms of Action

The biological effects of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways. The anti-inflammatory and anticancer activities, in particular, are frequently linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

// Edges LPS -> TLR4 [label="binds", color="#202124", fontcolor="#202124"]; TLR4 -> MAPKKK [label="activates", color="#202124", fontcolor="#202124"]; TLR4 -> IKK [label="activates", color="#202124", fontcolor="#202124"];

MAPKKK -> MAPKK [label="phosphorylates", color="#202124", fontcolor="#202124"]; MAPKK -> MAPK [label="phosphorylates", color="#202124", fontcolor="#202124"]; MAPK -> NFkB [label="activates", color="#202124", fontcolor="#202124"];

IKK -> IkB [label="phosphorylates", color="#202124", fontcolor="#202124"]; IkB -> NFkB [label="releases", style=dashed, color="#202124", fontcolor="#202124"];

NFkB -> NFkB_nucleus [label="translocates to nucleus", color="#202124", fontcolor="#202124"]; NFkB_nucleus -> Inflammatory_Genes [label="induces transcription", color="#202124", fontcolor="#202124"];

// Inhibition by Benzaldehyde Derivatives Benzaldehyde_Derivatives [label="this compound\nDerivatives & Analogs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335", style="filled,dashed"]; Benzaldehyde_Derivatives -> MAPK [label="inhibit phosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Benzaldehyde_Derivatives -> IKK [label="inhibit", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } Caption: Modulation of MAPK and NF-κB signaling pathways by benzaldehyde derivatives.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel therapeutic agents. The derivatives and analogs synthesized from this core structure exhibit a broad range of biological activities, including promising anticancer, antimicrobial, and anticonvulsant effects. The modulation of key signaling pathways such as MAPK and NF-κB appears to be a central mechanism underlying these activities. This technical guide provides a foundational resource for researchers in the field, offering detailed synthetic protocols, quantitative biological data, and insights into the mechanisms of action. Further exploration of the structure-activity relationships and optimization of lead compounds derived from this compound hold significant promise for the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchhub.com [researchhub.com]

- 6. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 7. rfppl.co.in [rfppl.co.in]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 4-Ethoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-Ethoxy-3-methoxybenzaldehyde (also known as ethyl vanillin), a significant compound in flavor chemistry and a versatile precursor in the synthesis of various pharmaceutical agents. This document details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and visual workflows to aid in understanding the processes involved.

Crystal Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. In the crystalline state, all non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square deviation of 0.046 Å. The crystal packing is stabilized by very weak C—H⋯O intermolecular interactions, which link the molecules into sheets parallel to the (101) plane.[1]

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical formula | C₁₀H₁₂O₃ |

| Formula weight | 180.20 |

| Temperature | 293 K |

| Wavelength | 1.54180 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.5314 (16) Å |

| b | 8.7905 (11) Å |

| c | 9.3363 (13) Å |

| β | 97.339 (14)° |

| Volume | 938.6 (2) ų |

| Z | 4 |

| Density (calculated) | 1.275 Mg m⁻³ |

| Absorption coefficient | 0.78 mm⁻¹ |

| F(000) | 384 |

| Data collection | |

| θ range for data collection | 3.9 to 71.1° |